4-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide
Overview
Description
4-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide is a chemical compound with the molecular formula C14H12ClN3O2 and a molecular weight of 289.72 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies . It is characterized by its aromatic structure, which includes a chloro-substituted benzamide and a hydrazinecarbonyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide typically involves the nucleophilic addition reaction of N-(4-(hydrazinecarbonyl)phenyl)-4-substitutedbenzamide with substituted isothiocyanates under reflux conditions . This method ensures the formation of the desired hydrazinecarbonyl group attached to the benzamide structure.
Industrial Production Methods
. These services often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzamides.
Scientific Research Applications
4-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential anticancer properties and its role as a carbonic anhydrase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes. For instance, it has been studied as an inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide . By binding to the active site of the enzyme, the compound can inhibit its activity, leading to potential therapeutic effects in conditions like cancer.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(4-(hydrazinocarbonyl)phenyl)benzamide: Contains a chloro group and a hydrazinecarbonyl group.
N-(4-(Hydrazinecarbonyl)phenyl)-4-substitutedbenzamide: Similar structure but with different substituents on the benzamide ring.
Thiosemicarbazide derivatives: Compounds with similar hydrazinecarbonyl groups but different core structures.
Uniqueness
4-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide is unique due to its specific combination of a chloro-substituted benzamide and a hydrazinecarbonyl group. This structure imparts distinct chemical properties and biological activities, making it valuable for research in various scientific fields.
Properties
IUPAC Name |
4-chloro-N-[4-(hydrazinecarbonyl)phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-11-5-1-9(2-6-11)13(19)17-12-7-3-10(4-8-12)14(20)18-16/h1-8H,16H2,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQLRARIYNRGCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)NC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143082 | |
Record name | 4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100278-52-2 | |
Record name | 4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100278522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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